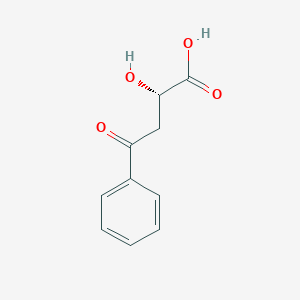

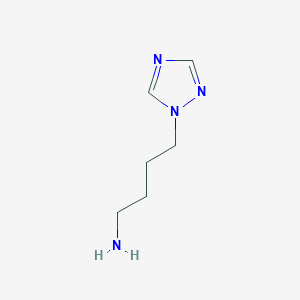

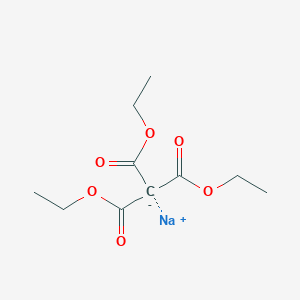

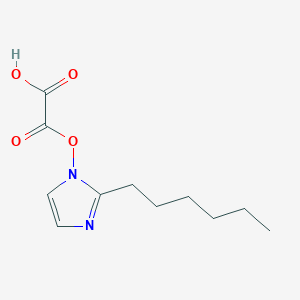

![molecular formula C14H18N2O3S2 B017568 N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine CAS No. 131918-97-3](/img/structure/B17568.png)

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine

Vue d'ensemble

Description

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine is a compound related to the family of mercapturic acids, which are metabolites resulting from the conjugation of an electrophilic xenobiotic compound with glutathione, followed by enzymatic transformations. These metabolites play a crucial role in the detoxification and excretion of potentially harmful substances.

Synthesis Analysis

The synthesis of N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine involves the reaction of an isothiocyanate with L-cysteine to form a thiocarbamoyl derivative, followed by acetylation. This process mirrors the biological synthesis of mercapturic acids, where the body conjugates xenobiotic compounds with cysteine components after glutathione conjugation and processing (Xu & Thornalley, 1999).

Molecular Structure Analysis

The molecular structure of N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine and related compounds has been characterized using various spectroscopic techniques. The crystal and molecular structure of similar N-acetylated cysteine derivatives reveal specific configurations and hydrogen bonding patterns that could influence their biological activity and solubility (Lee & Suh, 1980).

Applications De Recherche Scientifique

Antioxidant and Detoxification Agent

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine, commonly known as N-acetylcysteine (NAC), has been widely recognized for its role as an antioxidant and a detoxification agent. Studies have highlighted its ability to stimulate glutathione synthesis and act directly as a free radical scavenger. This property is crucial in treating conditions characterized by oxidative stress, such as HIV infection, cancer, and heart disease (Kelly, 1998).

Mucolytic Properties

NAC's mucolytic properties make it a popular choice in treating respiratory illnesses. Its effectiveness as a mucolytic agent is well-documented, providing relief in various respiratory conditions (Millea, 2009).

Role in Heavy Metal Stress Alleviation

Research indicates that NAC can alleviate heavy metal toxicity in plants. It does so by promoting the production of phenolic acids, which support the plant's antioxidant defense systems. This application is significant in agricultural and environmental science, particularly for plants exposed to heavy metals (Colak et al., 2019).

Potential in Treating Neurodegenerative Diseases

NAC has shown promise in therapies aimed at neurodegenerative diseases like Parkinson’s and Alzheimer’s disorders. Its antioxidant and anti-inflammatory activities make it a potential candidate for neuroprotective applications (Tardiolo et al., 2018).

Implications in Lifespan Extension

In the model organism C. elegans, dietary supplementation with NAC has been found to significantly increase resistance to environmental stressors and extend both mean and maximum lifespan. This suggests potential applications in aging and longevity research (Oh et al., 2015).

Use in Clinical Treatment of Endometriosis

NAC has been observed to exert a complex action on endometrial cells, suggesting its use in the clinical treatment of endometriosis. Its action involves gene regulation and protein activity, leading to decreased proliferation and a shift toward a less invasive phenotype (Pittaluga et al., 2010).

Mécanisme D'action

Target of Action

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine, also known as CCRIS 8111, primarily targets enzymes in human liver microsomes . These enzymes play a crucial role in the metabolism of various substances, including drugs, within the liver.

Mode of Action

CCRIS 8111 acts as an inhibitor of these liver microsome enzymes . By binding to the active sites of these enzymes, it prevents them from catalyzing their usual reactions, thereby altering the metabolic processes within the liver.

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWJNEDSCLPNGK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC(=S)NCCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927391 | |

| Record name | N-(1-Hydroxyethylidene)-S-{[(2-phenylethyl)imino](sulfanyl)methyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine | |

CAS RN |

131918-97-3 | |

| Record name | Phenethyl isothiocyanate N-acetyl-L-cysteine conjugate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-S-{[(2-phenylethyl)imino](sulfanyl)methyl}cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

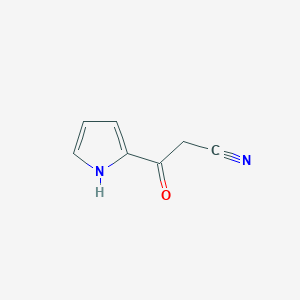

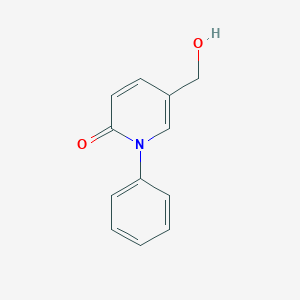

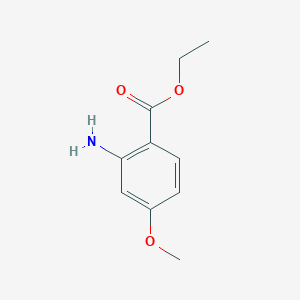

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)